

N-(2,6-Dimethylphenyl)formamide: An Unconventional Solvent in Organic Synthesis

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Compound of Interest

Compound Name: *N*-(2,6-Dimethylphenyl)formamide

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A comprehensive review of scientific literature reveals a notable absence of **N-(2,6-Dimethylphenyl)formamide** as a solvent in organic reactions. Despite its structural similarity to the widely utilized solvent N,N-dimethylformamide (DMF), there is no significant body of research detailing its application, experimental protocols, or quantitative performance data in synthetic chemistry.

While detailed application notes and protocols for **N-(2,6-Dimethylphenyl)formamide** as a solvent cannot be provided due to the lack of available information, this document presents the known physicochemical properties of the compound and offers a comparative context with the analogous and industrially significant solvent, DMF. This information is intended to be a resource for researchers and professionals in drug development and organic synthesis who may be exploring alternative or niche solvent systems.

Physicochemical Properties of N-(2,6-Dimethylphenyl)formamide

Quantitative data for **N-(2,6-Dimethylphenyl)formamide** is sparse. The following table summarizes its basic chemical and physical properties as available in public databases.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO	PubChem
Molecular Weight	149.19 g/mol	PubChem
CAS Number	607-92-1	ChemicalBook
Appearance	Not specified	
Boiling Point	Not specified	
Melting Point	Not specified	
Density	Not specified	
Solubility	Not specified	

Structural Comparison with N,N-Dimethylformamide (DMF)

The structural distinction between **N-(2,6-Dimethylphenyl)formamide** and the common solvent N,N-dimethylformamide (DMF) lies in the substitution on the nitrogen atom. In DMF, two methyl groups are attached to the nitrogen, whereas in **N-(2,6-Dimethylphenyl)formamide**, one of the hydrogens of formamide is replaced by a bulky 2,6-dimethylphenyl group. This structural difference is expected to significantly influence the solvent's physical and chemical properties, such as its boiling point, viscosity, and solvating power.

Caption: Molecular structures of DMF and **N-(2,6-Dimethylphenyl)formamide**.

N,N-Dimethylformamide (DMF) as a Precedent

Given the absence of data for **N-(2,6-Dimethylphenyl)formamide**, a brief overview of DMF's applications can provide context on the potential roles of formamide-based solvents in organic synthesis. DMF is a polar aprotic solvent with a high boiling point (153 °C), making it suitable for a wide range of reactions that require elevated temperatures.^[1]

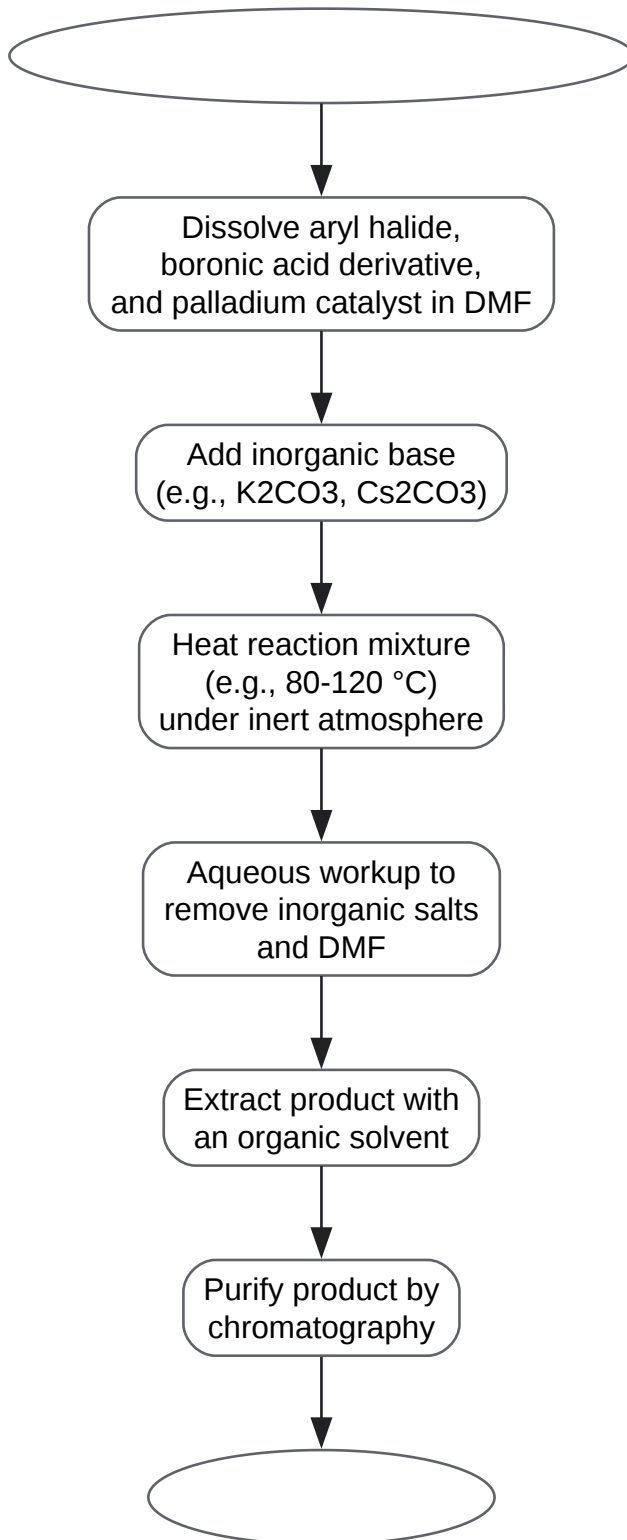
Common Applications of DMF:

- **Palladium-Catalyzed Cross-Coupling Reactions:** DMF is a common solvent for reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings.^{[2][3]} It helps to dissolve the polar organometallic reagents and inorganic bases often used in these transformations.
- **Nucleophilic Substitution Reactions:** Its ability to solvate cations while leaving anions relatively free makes it an excellent solvent for SN2 and SNAr reactions.^[4]
- **Formylation Reactions:** In the Vilsmeier-Haack reaction, DMF acts as both a solvent and a reagent to introduce a formyl group onto aromatic substrates.^[5]
- **Peptide Synthesis:** DMF is a widely used solvent in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for amino acids and coupling reagents.^[4]

Experimental Workflow for a Typical Palladium-Catalyzed Reaction in DMF

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common process where a solvent like DMF is employed.

Generalized Workflow for Suzuki-Miyaura Coupling



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Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling.

Conclusion

The investigation into the use of **N-(2,6-Dimethylphenyl)formamide** as a solvent for organic reactions has concluded that it is not a substance with established applications in this field. Researchers and professionals seeking novel solvent systems may find its properties worth investigating for specific, high-temperature applications where its bulky structure could offer unique selectivity or stability. However, without existing literature, any application would require foundational research to establish its efficacy and safety. For practical purposes, established solvents like DMF, with extensive documentation and well-understood reactivity profiles, remain the standard choice for reactions requiring a high-boiling, polar aprotic medium. Due to the toxicity concerns associated with DMF, the exploration of greener alternatives is an active area of research.[2]

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